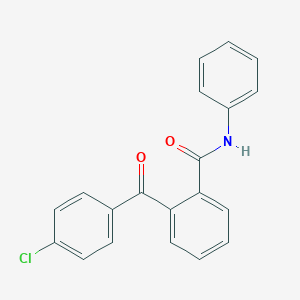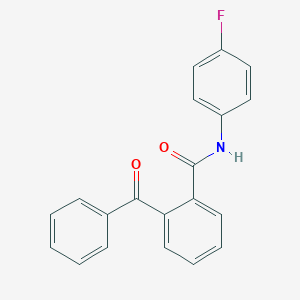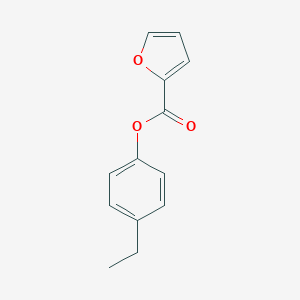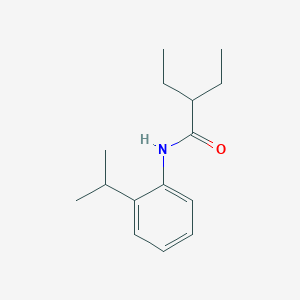
N-(2-naphthyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-naphthyl)octanamide, also known as N-(2-naphthyl)octamide or N-(2-naphthyl)caprylamide, is a chemical compound with the molecular formula C20H25NO. It is a white to off-white solid that is soluble in organic solvents such as ethanol and acetone. N-(2-naphthyl)octanamide has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-naphthyl)octanamide(2-naphthyl)octanamide is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. It has been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a wide range of cellular processes including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-(2-naphthyl)octanamide(2-naphthyl)octanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to modulate calcium signaling in cells, which may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-naphthyl)octanamide(2-naphthyl)octanamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful side effects. However, one limitation is that it may not be as effective as other compounds in certain experimental settings, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2-naphthyl)octanamide(2-naphthyl)octanamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases, particularly in combination with other compounds. Another area of interest is its potential as a tool for studying intracellular signaling pathways and protein-protein interactions. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
There are several methods for synthesizing N-(2-naphthyl)octanamide(2-naphthyl)octanamide, including the reaction of 2-naphthylamine with octanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-naphthylamine with octanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
N-(2-naphthyl)octanamide(2-naphthyl)octanamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a modulator of calcium signaling in cells, and as a potential therapeutic agent for cancer and other diseases.
Propiedades
Fórmula molecular |
C18H23NO |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-naphthalen-2-yloctanamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-6-11-18(20)19-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3,(H,19,20) |
Clave InChI |
RGNQBGVWAMCHNL-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)

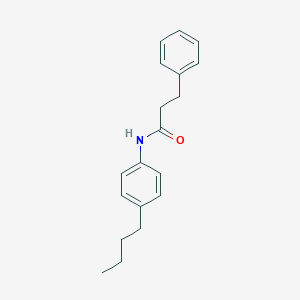
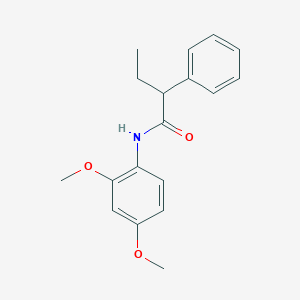
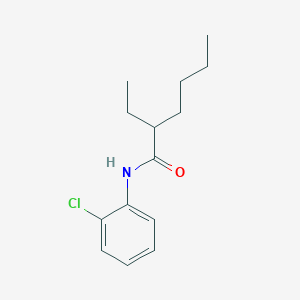
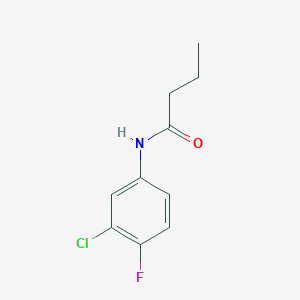
![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
